molecular formula C9H20O5 B1677521 2,5,8,11-Tetraoxatridecan-13-ol CAS No. 23783-42-8

2,5,8,11-Tetraoxatridecan-13-ol

Cat. No.: B1677521
CAS No.: 23783-42-8
M. Wt: 208.25 g/mol
InChI Key: ZNYRFEPBTVGZDN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to have certain surface activity and can be used as a surfactant and emulsifier . This suggests that it may interact with various biological membranes and proteins.

Mode of Action

As a surfactant and emulsifier, it likely interacts with its targets by reducing surface tension, facilitating the mixing of substances that are usually immiscible .

Pharmacokinetics

Given its solubility in most organic solvents, such as alcohols, ethers, and ketones , it is likely to have good bioavailability.

Result of Action

It is known to be used in the synthesis of conjugated polymer materials and as a corrosion inhibitor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tetraethylene glycol monomethyl ether. For instance, its solubility and efficacy can be affected by the presence of other solvents. It should be stored in a sealed container, away from heat and strong oxidizing agents .

Biochemical Analysis

Biochemical Properties

2,5,8,11-Tetraoxatridecan-13-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a surfactant and emulsifier, which allows it to interact with lipid membranes and proteins, altering their structure and function . The compound can also act as a solvent, facilitating the solubilization of hydrophobic molecules and enhancing their bioavailability . These interactions are crucial in biochemical assays and industrial processes where this compound is used.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by altering the fluidity and permeability of cell membranes, which in turn can impact the activity of membrane-bound receptors and enzymes . Additionally, the compound can modulate gene expression by affecting the transcriptional machinery and epigenetic modifications . These effects on cellular metabolism and function make this compound a valuable tool in cell biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and lipids, altering their conformation and activity . The compound can also act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions are essential for understanding the compound’s role in biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations for experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or beneficial effects, such as enhancing the solubility and bioavailability of co-administered drugs . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by oxidative enzymes, such as cytochrome P450, leading to the formation of metabolites that can be further conjugated and excreted . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, such as cell membranes and adipose tissue . These transport and distribution properties are critical for understanding the compound’s bioavailability and tissue-specific effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through post-translational modifications and targeting signals . These subcellular localizations are essential for the compound’s role in various biochemical and cellular processes.

Scientific Research Applications

Properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C9H20O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h10H,2-9H2,1H3
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InChI Key

ZNYRFEPBTVGZDN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H20O5
Source PubChem
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DSSTOX Substance ID

DTXSID3027829
Record name 2,5,8,11-Tetraoxatridecan-13-ol
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Molecular Weight

208.25 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Acros Organics MSDS], COLOURLESS-TO-PALE-YELLOW LIQUID.
Record name 3,6,9,12-Tetraoxatridecan-1-ol
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Record name Tetraethylene glycol monomethyl ether
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Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Boiling Point

280-350 °C
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Flash Point

161 °C c.c.
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Solubility

Solubility in water: miscible
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Density

1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Vapor Density

Relative vapor density (air = 1): 7.2 (calculated)
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Vapor Pressure

Vapor pressure, Pa at 20 °C:
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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CAS No.

23783-42-8
Record name Tetraethylene glycol monomethyl ether
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Record name PEG-4 methyl ether
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Record name 3,6,9,12-Tetraoxatridecan-1-ol
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Record name 2,5,8,11-Tetraoxatridecan-13-ol
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Record name 3,6,9,12-tetraoxotridecanol
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Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Melting Point

-39 °C
Record name TETRAETHYLENE GLYCOL METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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